Methoxycarbonyl isothiocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

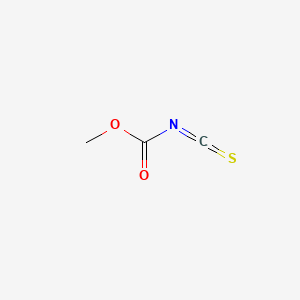

methyl N-(sulfanylidenemethylidene)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2S/c1-6-3(5)4-2-7/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFAAYMITJMZOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90956709 | |

| Record name | Methyl carbonisothiocyanatidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35266-49-0 | |

| Record name | Carbon(isothiocyanatidic) acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35266-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxycarbonyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035266490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbon(isothiocyanatidic) acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl carbonisothiocyanatidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHOXYCARBONYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ23DF3GED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methoxycarbonyl isothiocyanate synthesis and purification

An In-Depth Technical Guide to the Synthesis and Purification of Methoxycarbonyl Isothiocyanate

Authored by a Senior Application Scientist

Abstract

This compound (MCIT) is a highly versatile bifunctional reagent of significant interest in organic and medicinal chemistry.[1] Its unique reactivity, stemming from the presence of both an electron-withdrawing methoxycarbonyl group and a highly electrophilic isothiocyanate moiety, makes it a valuable building block for the synthesis of a diverse range of heterocyclic compounds, thioureas, and other pharmacologically relevant scaffolds.[2][3] This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of this compound. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind key experimental choices, establishes a self-validating protocol through rigorous analytical confirmation, and is grounded in authoritative references to ensure scientific integrity.

The Chemical Rationale: Understanding this compound

Isothiocyanates (R-N=C=S) are a class of organosulfur compounds characterized by the heterocumulene functional group. The central carbon atom of this group is highly electrophilic, rendering it susceptible to nucleophilic attack by amines, alcohols, and thiols.[2] In this compound, the nitrogen atom is attached to a methoxycarbonyl group (-COOCH₃). This group is strongly electron-withdrawing, which further enhances the electrophilicity of the isothiocyanate carbon, thereby increasing its reactivity compared to simple alkyl or aryl isothiocyanates.[2] This heightened reactivity is the cornerstone of its utility as a synthetic intermediate.

Synthesis: The Nucleophilic Substitution Pathway

The most reliable and widely employed method for synthesizing this compound is the reaction of methyl chloroformate with an alkali metal thiocyanate salt, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN).[1][4] This reaction proceeds via a nucleophilic substitution mechanism.

Reaction Mechanism and Causality

The thiocyanate ion (SCN⁻) is an ambident nucleophile, meaning it can attack an electrophile from either the sulfur or the nitrogen atom. In reactions with acyl chlorides like methyl chloroformate, the attack predominantly occurs at the sulfur atom. This preference is dictated by the Hard and Soft Acids and Bases (HSAB) theory; the acyl carbon is a relatively soft electrophile, favoring reaction with the softer sulfur atom of the thiocyanate nucleophile. This kinetically controlled pathway leads to the formation of the desired isothiocyanate.

The general reaction is as follows:

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is designed to be a self-validating system, where success is not just assumed but confirmed through subsequent analytical steps.

Materials and Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser with a drying tube.

-

Dropping funnel.

-

Heating mantle.

-

Methyl chloroformate (reagent grade).

-

Potassium thiocyanate or Sodium thiocyanate (anhydrous).[5][6]

-

Anhydrous acetone or Tetrahydrofuran (THF) as the solvent.[5][7]

-

Catalyst (optional, e.g., N,N-Dimethylaniline or Triethylamine).[5][6]

Step-by-Step Procedure:

-

Preparation: In a 500 mL three-neck flask, add anhydrous potassium thiocyanate (e.g., 0.32 mol) and 160 mL of anhydrous acetone.[5] If a catalyst is used, it is added at this stage (e.g., 1.5g N,N-Dimethylaniline).[5]

-

Initial Heating: Begin stirring the suspension and gently heat the mixture to approximately 35-40°C.[5] The choice of a polar aprotic solvent like acetone or THF is crucial as it effectively dissolves the reactants while not participating in the reaction.

-

Reactant Addition: Slowly add methyl chloroformate (e.g., 0.32 mol) to the stirred suspension via a dropping funnel over a period of 30-60 minutes.[5] This dropwise addition is a critical control measure to manage the exothermic nature of the reaction and maintain the target temperature.

-

Reaction: After the addition is complete, maintain the reaction mixture at a gentle reflux for an additional 10-30 minutes to ensure the reaction goes to completion.[5] The formation of a precipitate (KCl or NaCl) is a visual indicator of reaction progress.

-

Cooling and Filtration: Cool the reaction mixture to room temperature. The inorganic salt byproduct (potassium chloride or sodium chloride) is insoluble in the solvent and can be removed by suction filtration.

-

Solvent Removal: The solvent is removed from the filtrate by distillation at reduced pressure (rotary evaporation).[7] This leaves the crude this compound as an oil, which may have a reddish or yellow tint.[7]

Purification: Isolating the Target Compound

Purification is a critical step to remove unreacted starting materials, solvent residues, and any potential side products. Due to the reactivity of the isothiocyanate group, care must be taken to avoid degradation, particularly through hydrolysis.[2][8]

Primary Method: Vacuum Distillation

For volatile, thermally sensitive compounds like this compound, vacuum distillation is the purification method of choice. Lowering the pressure significantly reduces the boiling point, allowing the compound to be distilled at a lower temperature, thereby minimizing the risk of thermal decomposition.[4]

Step-by-Step Procedure:

-

Setup: Assemble a vacuum distillation apparatus, including a Vigreux column to improve separation efficiency.[7] Ensure all glassware is dry.

-

Distillation: Transfer the crude oil to the distillation flask. Apply vacuum and gently heat the flask.

-

Collection: Collect the fraction that distills at the correct temperature and pressure. This compound has a reported boiling point of 30°C at 12 torr.[4] The purified product should be a clear, colorless liquid.[7]

Alternative Method: Column Chromatography

For smaller-scale purifications or when distillation is impractical, column chromatography over silica gel can be effective.[9] A non-polar eluent system, such as a mixture of n-hexane and ethyl acetate, is typically used to move the less polar product down the column while retaining more polar impurities.[10]

Overall Synthesis and Purification Workflow

The entire process from starting materials to a pure, characterized product follows a logical sequence of synthesis, workup, purification, and analysis.

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Trustworthiness: A Self-Validating Protocol via Analytical Characterization

The integrity of this protocol rests on the rigorous analytical confirmation of the final product's identity and purity. The following methods provide a robust system for validation.

Spectroscopic Confirmation

-

Infrared (IR) Spectroscopy: This is the most direct method for confirming the presence of the isothiocyanate group. This compound will exhibit a very strong, sharp, and characteristic absorption band in the region of 2000-2200 cm⁻¹, corresponding to the asymmetric stretching of the -N=C=S cumulene system.[2][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides a simple and clear confirmation of the methoxycarbonyl group. It will show a sharp singlet at approximately 3.8 ppm, integrating to three protons (CH₃O-).[2]

-

¹³C NMR: The carbon NMR spectrum is highly informative. The key signal is the carbon of the isothiocyanate group (-N=C=S), which appears in the range of δ 130–135 ppm.[2] The carbonyl carbon of the ester will also be present at a characteristic downfield shift.

-

Purity Assessment via Chromatography

-

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques are powerful for assessing the purity of the final product.[2] A pure sample will ideally show a single major peak in the chromatogram. The peak area is proportional to the concentration, allowing for quantitative purity analysis.[2][12] For HPLC analysis of isothiocyanates, challenges such as poor water solubility can be overcome by using heated columns to prevent precipitation in the system.[13][14]

| Parameter | Synthesis | Purification & Analysis |

| Key Reagents | Methyl Chloroformate, KSCN | Silica Gel (optional) |

| Solvent | Anhydrous Acetone or THF | Hexane/Ethyl Acetate (for chromatography) |

| Temperature | 35-57°C[5] | Distillation at 30°C / 12 torr[4] |

| Expected Yield | Typically >70% | >95% purity |

| IR Peak (-NCS) | N/A | ~2100 cm⁻¹[11] |

| ¹H NMR (CH₃O-) | N/A | ~3.8 ppm (singlet)[2] |

| ¹³C NMR (-NCS) | N/A | ~130-135 ppm[2] |

Safety and Handling Considerations

-

Toxicity and Hazards: Isothiocyanates and their precursors can be toxic, corrosive, and act as lachrymators (tear-inducing agents).[15][16] Methyl chloroformate is also highly toxic and corrosive.

-

Personal Protective Equipment (PPE): Always handle these chemicals in a well-ventilated chemical fume hood.[16] Wear appropriate PPE, including safety goggles, a face shield, nitrile gloves, and a lab coat.[16][17]

-

Moisture Sensitivity: this compound is sensitive to moisture and can hydrolyze.[2][8] It should be stored under an inert atmosphere (e.g., argon or nitrogen) at a recommended temperature of 2-8°C.[9]

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[18]

Conclusion

The synthesis of this compound from methyl chloroformate and a thiocyanate salt is a robust and scalable method. The success of the procedure is contingent upon careful control of reaction conditions to manage exothermicity and the use of anhydrous reagents to prevent hydrolysis. Purification by vacuum distillation is highly effective for obtaining a high-purity product. The identity and purity of the synthesized material must be rigorously confirmed through a combination of spectroscopic (IR, NMR) and chromatographic (GC, HPLC) techniques, creating a self-validating and trustworthy protocol for researchers in drug development and organic synthesis.

References

- Arkivoc. (n.d.). Reactivity and diverse synthetic applications of acyl isothiocyanates.

- Benchchem. (n.d.). This compound | 35266-49-0.

- ResearchGate. (2025, August 9). ChemInform Abstract: Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates.

- Benchchem. (n.d.). A Technical Guide to 3-Methoxycarbonylphenyl Isothiocyanate: Synthesis, Properties, and Applications in Research and Development.

- Benchchem. (n.d.). Essential Safety and Logistics for Handling 3-Methoxycarbonylphenyl Isothiocyanate.

- Benchchem. (n.d.). An In-depth Technical Guide to 3-Methoxycarbonylphenyl Isothiocyanate: Synthesis, Properties, and Applications.

- Fisher Scientific. (2024, February 2). SAFETY DATA SHEET.

- TCI AMERICA. (n.d.). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, May 20). SAFETY DATA SHEET.

- Benchchem. (n.d.). 3-Methoxycarbonylphenyl Isothiocyanate: A Technical Guide to Solubility and Stability.

- Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET.

- ResearchGate. (2025, August 9). Direct and facile synthesis of acyl isothiocyanates from carboxylic acids using trichloroisocyanuric acid/triphenylphosphine system.

- Google Patents. (n.d.). US5194673A - Process of alkoxy and aryloxy isothiocyanate preparation.

- MDPI. (n.d.). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables.

- Patsnap. (n.d.). Preparation method of thiophanate methyl raw pesticide.

- PubMed. (n.d.). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC.

- ResearchGate. (2025, August 6). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC | Request PDF.

- Google Patents. (n.d.). CN102070500A - Preparation method of thiophanate methyl raw pesticide.

- Canadian Science Publishing. (n.d.). The Thermal Decomposition of Alkoxycarbonyl Thiocyanates and Isothiocyanates.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. This compound | 35266-49-0 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. US5194673A - Process of alkoxy and aryloxy isothiocyanate preparation - Google Patents [patents.google.com]

- 5. Preparation method of thiophanate methyl raw pesticide - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN102070500A - Preparation method of thiophanate methyl raw pesticide - Google Patents [patents.google.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fishersci.ie [fishersci.ie]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

Methoxycarbonyl Isothiocyanate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Foreword: Unveiling the Potential of a Versatile Electrophile

In the landscape of modern organic synthesis and drug discovery, the strategic deployment of highly reactive, multifunctional building blocks is paramount. Methoxycarbonyl isothiocyanate, a compact yet potent electrophile, has emerged as a reagent of significant interest. Its unique electronic architecture, characterized by the juxtaposition of an electron-withdrawing methoxycarbonyl group and the inherently reactive isothiocyanate moiety, bestows upon it a distinct reactivity profile. This guide provides an in-depth exploration of the chemical properties and synthetic utility of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. Beyond a mere compilation of facts, this document aims to elucidate the causality behind its reactivity and provide practical, validated protocols for its application in the synthesis of diverse molecular scaffolds.

Core Chemical and Physical Properties

This compound (C₃H₃NO₂S) is a versatile synthetic intermediate whose reactivity is largely dictated by the electrophilic nature of the isothiocyanate carbon, which is further enhanced by the adjacent electron-withdrawing methoxycarbonyl group.[1] A thorough understanding of its fundamental properties is crucial for its effective handling and application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | methyl N-(sulfanylidenemethylidene)carbamate | [2] |

| CAS Number | 35266-49-0 | [2] |

| Molecular Formula | C₃H₃NO₂S | [2] |

| Molecular Weight | 117.13 g/mol | [2] |

| Appearance | Not specified (typically a liquid) | |

| Boiling Point | Not specified | |

| Density | Not specified | |

| Solubility | Reacts with water and other protic solvents. Soluble in many aprotic organic solvents (e.g., acetone, dichloromethane, THF). | [1] |

Spectroscopic Signature

The structural characterization of this compound and its derivatives relies on standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of this compound is the strong, characteristic absorption band of the isothiocyanate group (-N=C=S) in the region of 2060–2105 cm⁻¹. The carbonyl group (C=O) of the methoxycarbonyl moiety gives rise to a strong absorption band around 1700-1750 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (-OCH₃) in the region of 3.5-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will exhibit characteristic signals for the carbonyl carbon (around 160-170 ppm), the isothiocyanate carbon (which can sometimes be broad, around 130-140 ppm), and the methoxy carbon (around 50-60 ppm). The broadening of the isothiocyanate carbon signal is a known phenomenon due to the quadrupolar relaxation of the nitrogen atom and the molecule's structural flexibility.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 117. Common fragmentation patterns for isothiocyanates involve cleavage of the C-N bond and rearrangements.

Synthesis of this compound

The synthesis of acyl isothiocyanates, including this compound, is typically achieved through the reaction of the corresponding acyl chloride with a thiocyanate salt.[1]

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

Materials:

-

Methyl chloroformate

-

Potassium thiocyanate (or ammonium thiocyanate), dried

-

Anhydrous acetone

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, suspend dried potassium thiocyanate in anhydrous acetone.

-

With vigorous stirring, add methyl chloroformate dropwise to the suspension at room temperature.

-

After the addition is complete, gently heat the reaction mixture to reflux. The progress of the reaction can be monitored by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and filter to remove the precipitated potassium chloride.

-

Carefully remove the acetone under reduced pressure. The crude this compound can be purified by vacuum distillation.

Causality: The choice of an aprotic solvent like acetone is crucial to prevent the hydrolysis of both the starting methyl chloroformate and the product. The reaction proceeds via a nucleophilic substitution where the thiocyanate anion attacks the electrophilic carbonyl carbon of methyl chloroformate, followed by rearrangement to the more stable isothiocyanate isomer.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the highly electrophilic carbon atom of the isothiocyanate group. The adjacent electron-withdrawing methoxycarbonyl group significantly enhances this electrophilicity, making it more reactive than typical alkyl or aryl isothiocyanates.[1]

Nucleophilic Addition Reactions: Synthesis of Thioureas

The most common application of this compound is its reaction with primary and secondary amines to form N,N'-disubstituted thioureas. This reaction is typically fast, high-yielding, and proceeds under mild conditions.

Experimental Protocol: Synthesis of N-(Methoxycarbonyl)-N'-(phenyl)thiourea

Materials:

-

This compound

-

Aniline

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Dissolve aniline in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound in anhydrous DCM to the aniline solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

-

If a precipitate forms, collect the product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Purification Insights: For N-(methoxycarbonyl)-N'-aryl thioureas, recrystallization is often an effective purification method. The choice of solvent depends on the polarity of the aryl substituent. For less polar derivatives, a solvent pair like ethanol/water can be effective. For more polar compounds, column chromatography using a gradient of ethyl acetate in hexanes is recommended. HPLC can also be employed for high-purity samples, typically using a reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase.

Cycloaddition Reactions: Gateway to Heterocycles

This compound can participate in cycloaddition reactions, serving as a valuable precursor for the synthesis of various heterocyclic compounds.[1] These reactions are crucial in drug discovery for creating novel molecular scaffolds.

-

[4+2] Cycloadditions (Diels-Alder Type Reactions): While less common for isothiocyanates in general compared to other dienophiles, acyl isothiocyanates can react with electron-rich dienes to form six-membered heterocyclic rings. The electron-withdrawing nature of the methoxycarbonyl group can enhance the dienophilic character of the C=S bond.

-

[3+2] Cycloadditions: this compound can react with 1,3-dipoles to form five-membered heterocyclic rings. For instance, reaction with azides can lead to the formation of thiadiazole derivatives, and reaction with nitrile oxides can yield oxathiazole derivatives.

Due to the lack of specific documented examples for this compound in these cycloaddition reactions in the initial search, researchers are encouraged to explore these pathways based on the known reactivity of related acyl isothiocyanates.

Applications in Drug Discovery and Agrochemicals

The utility of this compound extends to the synthesis of biologically active molecules. The thiourea linkage it readily forms is a common pharmacophore in many drug candidates. Furthermore, the heterocyclic systems accessible from its cycloaddition reactions are prevalent in medicinal and agricultural chemistry.

-

Antiviral Agents: The 1,2,4-triazole scaffold, which can be synthesized from isothiocyanate precursors, is found in numerous antiviral compounds.[3][4][5][6][7] this compound can be a key starting material for the synthesis of functionalized thiosemicarbazides, which are immediate precursors to 1,2,4-triazoles.

-

Fungicides: Isothiocyanates and their derivatives are known to possess antifungal properties.[8][9] The isothiocyanate group itself is a key toxophore in some natural and synthetic fungicides. This compound can be used to synthesize novel thiourea derivatives and other heterocyclic compounds with potential fungicidal activity.

Handling and Safety

This compound is a reactive and potentially hazardous chemical. Appropriate safety precautions must be taken during its handling and use.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Inhalation: Avoid inhaling vapors. It is a potential respiratory irritant.

-

Skin and Eye Contact: Can cause skin and eye irritation. In case of contact, flush with copious amounts of water.

-

Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong acids, bases, and oxidizing agents. It is sensitive to moisture and will hydrolyze.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion: A Tool for Molecular Innovation

This compound represents a powerful and versatile tool in the arsenal of the synthetic and medicinal chemist. Its heightened electrophilicity, a direct consequence of the methoxycarbonyl group, allows for rapid and efficient formation of thioureas and provides a gateway to a diverse range of heterocyclic systems. While its full potential in areas like cycloaddition chemistry is still being explored, the foundational reactivity and synthetic utility outlined in this guide provide a solid framework for its application in the pursuit of novel bioactive molecules. As the demand for new therapeutics and agrochemicals continues to grow, the strategic use of such reactive intermediates will undoubtedly play a crucial role in the innovation and discovery process.

References

-

Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc.

-

The infrared and Raman spectra of methoxycarbonyl and thiomethoxycarbonyl isocyanates. Canadian Journal of Chemistry.

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. MDPI.

-

HPLC Purification of Thiourea Derivatives. Benchchem.

-

Synthesis and Antiviral Activity of New Thiazole, 1,2,4-Triazol and Oxindole Derivatives. ResearchGate.

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences.

-

Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al-Mustansiriyah Journal of Pharmaceutical Sciences.

-

Synthesis of some new azoles with antiviral potential. ResearchGate.

-

Fungicides to prevent and control fungal pathogens. Google Patents.

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.

-

Isothiocyanate Derivatives of Glucosinolates as Efficient Natural Fungicides. ResearchGate.

-

Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. PubMed.

-

Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate. The Journal of Organic Chemistry.

-

This compound. PubChem.

-

Mass Spectra of Isothiocyanates. SciSpace.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. This compound | C3H3NO2S | CID 552246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diversity-oriented heterocyclic synthesis using divergent reactivity of N-substituted iso(thio)cyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Heterocyclic compounds as inhibitors of hepatitis C virus (HCV) - Patent 2455376 [data.epo.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. semanticscholar.org [semanticscholar.org]

Methoxycarbonyl Isothiocyanate: A Technical Guide to its Mechanism of Action in Protein Labeling

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of methoxycarbonyl isothiocyanate (MCIT) as a reagent for the covalent labeling of proteins. Designed for researchers, scientists, and drug development professionals, this document elucidates the underlying chemical principles, reaction kinetics, and practical considerations for employing MCIT in protein modification. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature. This guide aims to equip the reader with the necessary expertise to effectively and reliably utilize this compound in their research endeavors.

Introduction: The Role of Covalent Labeling in Protein Science

The covalent modification of proteins is a cornerstone of modern biochemical and pharmaceutical research. It enables the attachment of reporter molecules, such as fluorophores and biotin, the study of protein structure and function, and the development of antibody-drug conjugates. The choice of labeling reagent is critical and is dictated by factors such as specificity, reaction efficiency, and the stability of the resulting conjugate.

Isothiocyanates are a well-established class of reagents for protein labeling, prized for their reactivity towards primary amines under specific conditions. This compound (CH₃O-C(O)-N=C=S) is a member of this family that offers a small, uncharged modification, which can be advantageous in minimizing perturbations to protein structure and function. Understanding its mechanism of action is paramount to its successful application.

The Chemistry of this compound Labeling

The electrophilic carbon atom of the isothiocyanate group (-N=C=S) in MCIT is the key to its reactivity. It readily undergoes nucleophilic attack by specific amino acid side chains in a protein. The primary targets for MCIT are the primary amines and, to a lesser extent, the thiol groups of cysteine residues.

Primary Reaction Targets: N-terminus and Lysine Residues

The most common and stable reaction of isothiocyanates is with primary amines.[1][2] In a typical protein, these are the α-amino group at the N-terminus and the ε-amino group of lysine side chains. The reaction proceeds via a nucleophilic addition of the unprotonated amine to the electrophilic carbon of the isothiocyanate, forming a stable thiourea linkage.[1][2]

This reaction is highly dependent on the pH of the reaction buffer. Alkaline conditions (pH 9-11) are optimal for labeling primary amines, as this deprotonates the amino groups, increasing their nucleophilicity.[1][2]

Caption: Reaction of MCIT with a primary amine to form a stable thiourea linkage.

Secondary Reaction Target: Cysteine Residues

Under more neutral to slightly acidic conditions (pH 6-8), isothiocyanates can also react with the thiol group of cysteine residues to form a dithiocarbamate linkage.[1][2] However, this linkage is generally less stable than the thiourea bond formed with amines, particularly at alkaline pH where it can be reversible.[1] This differential reactivity and stability allows for a degree of selectivity in labeling by carefully controlling the reaction pH.

Factors Influencing Reaction Kinetics and Specificity

The rate and specificity of MCIT labeling are influenced by several factors:

| Factor | Influence on Labeling | Rationale |

| pH | High pH (9-11) favors amine labeling; Neutral to low pH (6-8) favors thiol labeling.[1][2] | The pKa of lysine ε-amino groups is around 10.5, and N-terminal α-amino groups is around 8.0.[3] At alkaline pH, these groups are deprotonated and thus more nucleophilic. The pKa of the cysteine thiol group is around 8.3, making it reactive at more neutral pH. |

| Temperature | Higher temperatures generally increase the reaction rate. | As with most chemical reactions, increased thermal energy leads to more frequent and energetic molecular collisions. |

| MCIT:Protein Molar Ratio | Higher molar excess of MCIT leads to a higher degree of labeling. | Increased concentration of the labeling reagent drives the reaction equilibrium towards product formation. |

| Buffer Composition | Amine-containing buffers (e.g., Tris, glycine) will compete with the protein for reaction with MCIT.[4][5] | The primary amines in these buffers are also nucleophiles and will consume the MCIT reagent. |

Experimental Protocol for Protein Labeling with this compound

This protocol is a self-validating system designed to ensure reliable and reproducible protein labeling with MCIT. It is based on established methods for isothiocyanate labeling.[4][5][6]

Materials

-

Protein of interest (in an amine-free buffer, e.g., PBS or bicarbonate buffer)

-

This compound (MCIT)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Carbonate-bicarbonate buffer (0.1 M, pH 9.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column (e.g., PD-10) for purification

-

Spectrophotometer

Step-by-Step Methodology

-

Protein Preparation:

-

MCIT Stock Solution Preparation:

-

Labeling Reaction:

-

While gently stirring the protein solution, slowly add the desired volume of the MCIT stock solution. A 10- to 20-fold molar excess of MCIT to protein is a good starting point, though this may require optimization.[7]

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[7]

-

-

Quenching the Reaction:

-

Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted MCIT. Incubate for 1-2 hours at 4°C.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from unreacted MCIT and byproducts using a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).

-

Caption: Experimental workflow for protein labeling with MCIT.

Characterization of MCIT-Labeled Proteins

After labeling and purification, it is crucial to characterize the conjugate to determine the degree of labeling and confirm the site(s) of modification.

Degree of Labeling (DOL) Determination

The DOL, or the average number of MCIT molecules per protein, can be estimated using spectrophotometry if the protein and the label have distinct absorbance maxima. However, as MCIT itself is not a chromophore, this method is not directly applicable. A more universal approach is mass spectrometry.

Mass Spectrometry Analysis

Mass spectrometry is a powerful tool for characterizing MCIT-labeled proteins.[8][9]

-

Intact Mass Analysis: By comparing the mass of the unlabeled and labeled protein, the number of attached MCIT molecules can be determined. Each successful labeling event will result in a mass increase corresponding to the molecular weight of MCIT.

-

Peptide Mapping: To identify the specific amino acid residues that have been modified, the labeled protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS.[8][9] Peptides containing a modification will exhibit a characteristic mass shift, and the fragmentation pattern in the MS/MS spectrum can pinpoint the exact site of modification.

Trustworthiness: A Self-Validating System

The presented protocol incorporates several checkpoints to ensure its reliability:

-

Buffer Control: The explicit requirement for amine-free buffers prevents unintended consumption of the labeling reagent, a common cause of failed conjugations.

-

pH Control: Maintaining an alkaline pH ensures the targeted reaction with primary amines, enhancing the predictability of the labeling outcome.

-

Quenching Step: The inclusion of a quenching step neutralizes any remaining reactive MCIT, preventing non-specific labeling during downstream processing and storage.

-

Purification: The final purification step is essential for removing excess reagents that could interfere with subsequent assays.

-

Mass Spectrometry Validation: The use of mass spectrometry provides definitive confirmation of successful labeling and allows for precise characterization of the conjugate, closing the loop on the experimental process.

Conclusion

This compound is a valuable tool for the covalent modification of proteins, offering a small and stable linkage primarily at the N-terminus and lysine residues. By understanding the underlying chemical mechanism and carefully controlling reaction parameters such as pH, temperature, and buffer composition, researchers can achieve efficient and specific protein labeling. The methodologies and insights provided in this guide are intended to empower scientists to confidently apply MCIT in their research, contributing to advancements in protein science and drug development.

References

-

Mi, L., Hood, B. L., Stewart, N. A., Xiao, Z., Govind, S., Wang, X., Conrads, T. P., Veenstra, T. D., & Chung, F. L. (2011). Identification of potential protein targets of isothiocyanates by proteomics. Chemical research in toxicology, 24(10), 1710–1721. Retrieved from [Link]

-

Xiao, D., & Singh, S. V. (2007). Proteomic identification of binding targets of isothiocyanates: a perspective on techniques. Current cancer drug targets, 7(8), 755–766. Retrieved from [Link]

-

Chadwick, C. S., & Nairn, R. C. (1960). A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique. Immunology, 3(4), 363–370. Retrieved from [Link]

-

Petrović, S. M., Marković, V. M., Milosavljević, N. B., & Marković, Z. S. (2018). Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions. Reaction Chemistry & Engineering, 3(5), 724-732. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactivity of the isothiocyanate group with cysteine and lysine. ResearchGate. Retrieved from [Link]

-

van Denderen, B. J. W., & Heck, A. J. R. (2021). Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins. Journal of Proteome Research, 20(5), 2205–2216. Retrieved from [Link]

-

Mi, L., et al. (2011). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Chemical Research in Toxicology, 24(10), 1710-1721. Retrieved from [Link]

-

Mi, L., Hood, B. L., Stewart, N. A., Xiao, Z., Govind, S., Wang, X., Conrads, T. P., Veenstra, T. D., & Chung, F. L. (2011). Identification of potential protein targets of isothiocyanates by proteomics. Chemical research in toxicology, 24(10), 1710–1721. Retrieved from [Link]

-

Velisek, J., Cejpek, K., Hrabcova, H., & Dolezal, M. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of agricultural and food chemistry, 48(8), 3508–3514. Retrieved from [Link]

-

Unknown. (n.d.). Protein labelling with FITC. Unknown. Retrieved from [Link]

-

van Gammeren, A. J., van den Berg, M., & van der Werf, M. J. (2021). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry, 413(21), 5369–5382. Retrieved from [Link]

-

Solá, R. J., & Griebenow, K. (2009). Effects of Glycosylation on the Stability of Protein Pharmaceuticals. Journal of pharmaceutical sciences, 98(4), 1223–1245. Retrieved from [Link]

-

Matusheski, N. V., & Jeffery, E. H. (2001). Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread. Foods, 10(6), 1295. Retrieved from [Link]

-

ResearchGate. (2013). The best protocol for FITC labeling of proteins. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. Retrieved from [Link]

-

Velisek, J., Cejpek, K., Hrabcova, H., & Dolezal, M. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. SciSpace. Retrieved from [Link]

-

Ramaswamy, K., & Kuberan, B. (2019). Empowering canonical biochemicals with cross-linked novelty: Recursions in applications of protein cross-links. Biotechnology journal, 14(3), e1800366. Retrieved from [Link]

-

ResearchGate. (2022). Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). ResearchGate. Retrieved from [Link]

-

Matusheski, N. V., & Jeffery, E. H. (2022). Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). Food research international (Ottawa, Ont.), 158, 111492. Retrieved from [Link]

-

Singh, G. P., et al. (2018). The impact of O-glycan chemistry on the stability of intrinsically disordered proteins. Biochemistry, 57(11), 1735-1745. Retrieved from [Link]

-

Kim, Y. K., et al. (2021). Characterization of nuclease stability and poly(A)-binding protein binding activity of chemically modified poly(A) tail for in vivo applications. RSC Chemical Biology, 2(3), 856-864. Retrieved from [Link]

-

ResearchGate. (2014). Chemical glycosylation of cytochrome c improves physical and chemical protein stability. ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]

Methoxycarbonyl Isothiocyanate (CAS 35266-49-0): A Technical Guide for Synthetic Applications

Abstract

Methoxycarbonyl isothiocyanate is a versatile bifunctional reagent prized in organic synthesis for its unique reactivity. Characterized by the presence of both a highly electrophilic isothiocyanate moiety and a methoxycarbonyl group, this compound serves as a powerful building block for a diverse array of nitrogen- and sulfur-containing heterocycles.[1][2] The electron-withdrawing nature of the methoxycarbonyl group significantly enhances the electrophilicity of the isothiocyanate carbon, rendering it highly susceptible to nucleophilic attack.[1] This guide provides an in-depth exploration of its physicochemical properties, synthesis, core reactivity, and proven applications, offering researchers and drug development professionals a practical resource for leveraging this reagent in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's properties is fundamental to its effective application in synthesis. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 35266-49-0 | [3][4] |

| Molecular Formula | C₃H₃NO₂S | [1][4] |

| Molecular Weight | 117.13 g/mol | [4] |

| IUPAC Name | methyl N-(sulfanylidenemethylidene)carbamate | [4] |

| Synonyms | Carbomethoxy isothiocyanate, Methyl isothiocyanatoformate | [4] |

| Boiling Point | 30 °C at 12 torr | [5] |

| Appearance | Not explicitly stated, but related compounds are off-white solids or liquids. | [6][7] |

| Solubility | Reacts with water (hydrolyzes).[1] Soluble in common organic solvents like acetone, toluene.[5] |

Table 2: Computed and Spectral Data

| Data Type | Value | Source(s) |

| Exact Mass | 116.98844951 Da | [4] |

| XLogP3-AA (Predicted) | 1.9 | [4] |

| IR Absorption (N=C=S) | ~2100 cm⁻¹ (Characteristic strong, sharp stretch) | [8] |

| Predicted ¹³C NMR | δ ~130-140 (N=C =S), ~160-170 (C =O), ~55 (OC H₃) | General Chemical Shifts |

| Predicted MS Fragments | m/z: 117 (M+), 86 (M-OCH₃), 59 (COOCH₃), 58 (NCS) | Fragmentation Patterns |

Synthesis of this compound

The preparation of acyl isothiocyanates, including the methoxycarbonyl derivative, is well-established.[2] The most common and industrially relevant method involves the reaction of the corresponding acyl chloride (methyl chloroformate) with a thiocyanate salt.[2][5]

Mechanism Insight: This reaction is a nucleophilic substitution where the thiocyanate anion (SCN⁻) attacks the electrophilic carbonyl carbon of methyl chloroformate. The resulting intermediate then rearranges to form the more stable isothiocyanate isomer.

Protocol 2.1: Synthesis from Methyl Chloroformate

This protocol is adapted from established methods for analogous compounds.[5]

Materials:

-

Methyl chloroformate

-

Potassium thiocyanate (or Sodium thiocyanate)

-

Acetone (anhydrous)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: Assemble the reaction apparatus under an inert atmosphere to prevent moisture contamination.

-

Reagent Addition: To a suspension of potassium thiocyanate (1.1 equivalents) in anhydrous acetone, add methyl chloroformate (1.0 equivalent) dropwise at room temperature.

-

Scientist's Note: The reaction is often exothermic. A controlled addition rate prevents a runaway reaction. Acetone is a suitable solvent as it dissolves the chloroformate and facilitates the reaction with the sparingly soluble thiocyanate salt.[5]

-

-

Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, filter off the precipitated potassium chloride salt.

-

Purification: Remove the acetone from the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.[5]

Core Reactivity: The Electrophilic Heart

The synthetic utility of this compound is dominated by the reactivity of the heterocumulene (-N=C=S) functional group. This group features a highly electrophilic central carbon atom, making it a prime target for a wide range of nucleophiles.[1][9] The adjacent electron-withdrawing methoxycarbonyl group further activates this carbon, leading to faster reaction kinetics compared to alkyl or aryl isothiocyanates.[1]

Caption: Reaction pathway for triazole synthesis.

Protocol 4.1: One-Pot Synthesis of a 1,2,4-Triazole-3-thione Derivative

This protocol illustrates the synthesis of a 5-substituted-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, adapted from general procedures for acyl isothiocyanates. [2] Materials:

-

This compound

-

Phenylhydrazine

-

Ethanol

-

Sodium hydroxide (or other base)

-

Reaction vessel with stirrer and reflux condenser

Procedure:

-

Adduct Formation: Dissolve this compound (1.0 equivalent) in ethanol. Add phenylhydrazine (1.0 equivalent) dropwise at room temperature. Stir the mixture for 1 hour. An initial adduct, a thiosemicarbazide, will form. [2] * Scientist's Note: The formation of the adduct is typically rapid and can be monitored by the disappearance of the starting materials on TLC.

-

Cyclization: To the reaction mixture, add an aqueous solution of sodium hydroxide (e.g., 2M, 1.2 equivalents). Heat the mixture to reflux for 3-5 hours.

-

Rationale: The base deprotonates a nitrogen atom, facilitating the intramolecular nucleophilic attack on the carbonyl carbon of the methoxycarbonyl group, leading to cyclization and elimination of methanol. [2]3. Workup: Cool the reaction mixture to room temperature and acidify with dilute HCl until the pH is ~5-6. The product will often precipitate from the solution.

-

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Safety, Handling, and Storage

This compound is classified as a toxic and hazardous substance. [10]Proper handling is critical to ensure laboratory safety.

-

Toxicity: The compound is toxic if swallowed, toxic in contact with skin, and toxic if inhaled. [10]To the best of current knowledge, its toxicological properties have not been exhaustively investigated. [10]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. [10]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [6][10]Avoid breathing vapors or dust. Wash hands thoroughly after handling. [10]* Storage: Store in a cool, dry place in a tightly sealed container. It is often recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture. [7]Keep away from incompatible materials such as strong bases, acids, amines, and alcohols. [7]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or soil. [10]

Conclusion

This compound is a potent and versatile reagent for synthetic organic chemistry. Its enhanced electrophilicity and bifunctional nature provide an efficient entry point to a wide range of valuable heterocyclic structures, particularly thioureas, thiosemicarbazides, and their cyclized derivatives like triazoles. While its hazardous nature demands careful handling, a solid understanding of its reactivity and properties allows researchers to harness its synthetic power for applications in medicinal chemistry and materials science.

References

-

This compound | C3H3NO2S | CID 552246. PubChem, National Institutes of Health. [Link]

-

This compound [35266-49-0]. Chemsigma. [Link]

-

Reactivity and diverse synthetic applications of acyl isothiocyanates. (2015). Arkivoc. [Link]

- US Patent 5194673A - Process of alkoxy and aryloxy isothiocyanate preparation.

- CN103221389A - Method for producing isothiocyanate compound.

-

Reaction of isothiocyanates with nucleophiles. ResearchGate. [Link]

-

General procedure for the synthesis of isothiocyanates. The Royal Society of Chemistry. [Link]

-

This compound (C3H3NO2S). PubChemLite. [Link]

-

THE REACTIONS OF SOME ALKOXYCARBONYL ISOTHIOCYANATES WITH ALCOHOLS, PHENOLS AND AMINES. Taylor & Francis Online. [Link]

-

Isothiocyanate intermediates facilitate divergent synthesis of N-heterocycles for DNA-encoded libraries. Chemical Communications (RSC Publishing). [Link]

-

Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

-

Utility of isothiocyanates in heterocyclic synthesis. ResearchGate. [Link]

-

Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. MDPI. [Link]

-

Isothiocyanates in the chemistry of heterocycles. Chemical Reviews, ACS Publications. [Link]

-

Reaction dynamics of the methoxy anion CH3O− with methyl iodide CH3I. PubMed Central, National Institutes of Health. [Link]

Sources

- 1. This compound | 35266-49-0 | Benchchem [benchchem.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. This compound | 35266-49-0 [chemicalbook.com]

- 4. This compound | C3H3NO2S | CID 552246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US5194673A - Process of alkoxy and aryloxy isothiocyanate preparation - Google Patents [patents.google.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. static.cymitquimica.com [static.cymitquimica.com]

Methoxycarbonyl isothiocyanate molecular weight and formula

An In-Depth Technical Guide to Methoxycarbonyl Isothiocyanate: Synthesis, Reactivity, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It delves into the core chemical principles, synthesis, reactivity, and applications of this versatile reagent, with a focus on providing practical, field-proven insights.

Core Molecular Profile and Physicochemical Properties

This compound (MCITC) is an important organosulfur compound valued for its role as a synthetic intermediate.[1] Its structure features a highly reactive isothiocyanate group (-N=C=S) attached to an electron-withdrawing methoxycarbonyl group (-COOCH₃).[1] This unique combination of functional groups dictates its chemical behavior and utility in organic synthesis.

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃H₃NO₂S | [1][2][3] |

| Molecular Weight | 117.13 g/mol | [1][2][3] |

| IUPAC Name | methyl N-(sulfanylidenemethylidene)carbamate | [2] |

| CAS Number | 35266-49-0 | [1][2] |

| Appearance | Off-white crystalline solid | [4] |

| Boiling Point | 30°C at 12 torr | [5] |

Synthesis of this compound

The synthesis of alkoxycarbonyl isothiocyanates, including the methoxy- analog, traditionally relies on the nucleophilic substitution of a halogen in the corresponding chloroformate with a thiocyanate salt.[5][6] This method remains a cornerstone for laboratory-scale preparation. More contemporary approaches have explored the use of elemental sulfur with isocyanides, often facilitated by catalysis, to circumvent the use of hazardous reagents like thiophosgene.[7]

Experimental Protocol: Synthesis from Methyl Chloroformate

This protocol describes a common and reliable method for synthesizing this compound from methyl chloroformate and a thiocyanate salt. The causality behind this choice is the high reactivity of the acyl chloride with the ambident thiocyanate nucleophile.

Materials:

-

Methyl chloroformate

-

Potassium thiocyanate (or Sodium thiocyanate)

-

Acetone (anhydrous)

-

Stirring apparatus

-

Reaction vessel with reflux condenser and dropping funnel

Procedure:

-

Preparation: Dry the potassium thiocyanate thoroughly under vacuum before use to prevent hydrolysis of the chloroformate.

-

Reaction Setup: In a flame-dried reaction vessel, prepare a suspension of potassium thiocyanate in anhydrous acetone.

-

Addition: Cool the suspension in an ice bath. Add methyl chloroformate dropwise from the dropping funnel to the stirred suspension over 30-60 minutes. The dropwise addition is crucial to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.

-

Workup: Cool the reaction mixture and filter to remove the precipitated potassium chloride.

-

Purification: The acetone is removed from the filtrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation to yield the final product.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the high electrophilicity of the central carbon atom in the isothiocyanate (-N=C=S) group.[1] This electrophilicity is further amplified by the electron-withdrawing nature of the adjacent methoxycarbonyl group, making it significantly more reactive than simple alkyl or aryl isothiocyanates.[1][8] This heightened reactivity allows it to readily undergo nucleophilic addition reactions with a wide array of nucleophiles.

Key reactions include:

-

With Amines: Primary and secondary amines react rapidly to form N,N'-disubstituted thioureas.[1][6] This reaction is fundamental to its use in medicinal chemistry, as the thiourea moiety is a common pharmacophore.

-

With Alcohols and Phenols: Alcohols add to form N-alkoxycarbonyl thiocarbamates.[6] This provides a route to various carbamate derivatives.

-

With Thiols: Thiols react to produce dithiocarbamate derivatives.[1]

-

Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the compound can hydrolyze.[1]

Caption: General reactivity of this compound with nucleophiles.

Applications in Drug Discovery and Development

The versatile reactivity of this compound makes it a valuable building block in the synthesis of complex molecules for medicinal chemistry and agrochemical research.[1]

-

Scaffold for Bioactive Compounds: Isothiocyanates are found in numerous natural products and are known to possess a range of biological activities, including anti-inflammatory and anti-tumor properties.[7][9][10] Synthetic isothiocyanates and their derivatives are actively explored as therapeutic agents.

-

Library Synthesis: The reliable and high-yielding reaction with amines makes it an ideal reagent for parallel synthesis. Researchers can generate large libraries of thiourea derivatives by reacting this compound with a diverse set of amines. These libraries can then be screened for biological activity against various targets, such as protein kinases or cyclooxygenase (COX) enzymes.[11]

-

H₂S Donor Prodrugs: Recent research has focused on isothiocyanates as hydrogen sulfide (H₂S) donors.[9][11] H₂S is a gasotransmitter with cytoprotective and cardioprotective effects. Designing molecules that can slowly release H₂S is a promising strategy for developing new therapeutics, particularly for reducing the side effects of non-steroidal anti-inflammatory drugs (NSAIDs).[9][11]

Safety, Handling, and Storage

This compound and related compounds are hazardous and must be handled with appropriate precautions. They are often irritating, harmful if swallowed or inhaled, and can cause skin and eye damage.[4][12][13]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[4][12][14] All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[12]

-

Handling: Avoid contact with skin, eyes, and clothing.[14] Do not eat, drink, or smoke in areas where the chemical is used.[4][14] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13][14] It should be stored away from moisture and incompatible materials such as strong oxidizing agents.[12][13] Recommended storage temperature is often 2°C - 8°C.[14]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[4][14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[4][14] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][12]

-

Conclusion

This compound is a highly valuable and reactive reagent in modern organic synthesis. Its utility is defined by the electrophilic nature of the isothiocyanate group, which is enhanced by the adjacent methoxycarbonyl moiety. This predictable reactivity allows for the efficient construction of diverse molecular scaffolds, particularly thioureas, which are of significant interest in drug discovery and materials science. While its hazardous nature demands careful handling, a thorough understanding of its properties and reaction mechanisms enables chemists to leverage its full synthetic potential.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 552246, this compound. Retrieved from [Link]

-

Szakonyi, Z., & Finta, Z. (2022). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 27(19), 6248. Retrieved from [Link]

- Google Patents. (2013). CN103221389A - Method for producing isothiocyanate compound.

- Google Patents. (1993). US5194673A - Process of alkoxy and aryloxy isothiocyanate preparation.

-

Katritzky, A. R., et al. (1993). The Reactions of Some Alkoxycarbonyl Isothiocyanates with Alcohols, Phenols and Amines. Organic Preparations and Procedures International, 25(1), 83-90. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. PubMed Central. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Methyl Isothiocyanate. Retrieved from [Link]

-

Arkivoc. (2010). Reactivity and diverse synthetic applications of acyl isothiocyanates. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(17), 5347. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl isothiocyanate. Retrieved from [Link]

Sources

- 1. This compound | 35266-49-0 | Benchchem [benchchem.com]

- 2. This compound | C3H3NO2S | CID 552246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. US5194673A - Process of alkoxy and aryloxy isothiocyanate preparation - Google Patents [patents.google.com]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. fishersci.com [fishersci.com]

- 13. nj.gov [nj.gov]

- 14. static.cymitquimica.com [static.cymitquimica.com]

Methoxycarbonyl isothiocyanate stability and storage conditions.

An In-Depth Technical Guide to the Stability and Storage of Methoxycarbonyl Isothiocyanate

Introduction

This compound (C₃H₃NO₂S) is a highly versatile reagent in organic synthesis and drug development. Its bifunctional nature, possessing both an electrophilic isothiocyanate group and a methoxycarbonyl group, allows for a diverse range of chemical transformations.[1] The isothiocyanate moiety serves as a powerful tool for introducing sulfur and nitrogen-containing functionalities, making it a valuable building block for synthesizing thioureas, thiocarbamates, and various heterocyclic compounds.[1][2] However, the very reactivity that makes this compound synthetically useful also renders it susceptible to degradation if not stored and handled with meticulous care.

This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of the factors influencing the stability of this compound. It outlines field-proven protocols for its storage and handling, ensuring reagent integrity, experimental reproducibility, and laboratory safety. The causality behind each recommendation is explained to provide a deeper understanding of the compound's chemical nature.

Physicochemical Properties of this compound

A foundational understanding of the compound's physical and chemical properties is essential for its proper handling and use. These data are critical for designing synthetic protocols and characterizing derivatives.

| Property | Value | Reference(s) |

| IUPAC Name | methyl N-(sulfanylidenemethylidene)carbamate | [3] |

| CAS Number | 35266-49-0 | [3] |

| Molecular Formula | C₃H₃NO₂S | [1][3][4] |

| Molecular Weight | 117.13 g/mol | [3][4] |

| Appearance | Off-white solid or crystalline substance | [5] |

| Water Solubility | Hydrolyzes in water | [1][6][7] |

The Chemistry of Reactivity and Stability

The stability of this compound is intrinsically linked to its molecular structure. The compound features two key reactive sites: the highly electrophilic carbon atom of the isothiocyanate group (-N=C=S) and the carbonyl carbon of the methoxycarbonyl group. The methoxycarbonyl group acts as an electron-withdrawing group, which further enhances the electrophilicity of the isothiocyanate carbon, making it exceptionally reactive towards nucleophiles.[1] This high reactivity is the primary driver of its instability.

Primary Degradation Pathway: Hydrolysis

The most significant factor affecting the stability of this compound is its sensitivity to moisture.[8][9] The isothiocyanate group is highly susceptible to nucleophilic attack by water. This reaction proceeds through the formation of an unstable thiocarbamic acid intermediate, which subsequently decomposes.[10] This degradation renders the compound inactive for its intended coupling reactions.[8]

The hydrolysis process can be summarized as follows:

-

A water molecule acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group.

-

This forms an unstable adduct.

-

The adduct breaks down to yield methoxycarbonylamine and releases carbon disulfide or carbon dioxide.[1]

This hydrolytic degradation is significantly accelerated in alkaline conditions and can also be promoted by strong acids.[1][10] Therefore, maintaining anhydrous conditions is paramount to preserving the compound's integrity.

Caption: Primary hydrolytic degradation pathway of this compound.

Recommended Storage Conditions for Optimal Stability

A self-validating storage protocol is one where the conditions directly counteract the known degradation pathways. For this compound, the core objective is the strict exclusion of moisture and the minimization of thermal energy.

| Parameter | Recommendation | Rationale | Reference(s) |

| Temperature | 2°C to 8°C | Reduces kinetic energy, slowing the rate of potential hydrolytic and thermal degradation. | [6][11][12][13] |

| Atmosphere | Under a dry, inert atmosphere (e.g., Argon or Nitrogen) | Prevents exposure to atmospheric moisture, which is the primary degradation catalyst. | [9][13] |

| Container | Tightly sealed, amber glass bottle | Prevents moisture ingress and protects from potential light-induced degradation. The container must be securely closed immediately after use. | [8][11][12] |

| Location | Cool, dry, and well-ventilated area | Ensures a stable external environment and safe dispersal of any potential vapors. | [5][8] |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, strong bases, amines, and alcohols | These substances can react vigorously with the isothiocyanate group, leading to rapid degradation and potential safety hazards. | [8][9] |

Experimental Protocol: Long-Term Storage

-

Procurement: Upon receipt, immediately transfer the manufacturer's container to a designated cold storage unit (2-8°C).

-

Inerting: For long-term storage, especially after first use, it is best practice to flush the headspace of the container with a gentle stream of dry argon or nitrogen before sealing. This displaces any ambient air and moisture that may have entered.

-

Sealing: Seal the container cap tightly. For added protection, wrap the cap and neck of the bottle with Parafilm® to create a secondary moisture barrier.

-

Labeling: Ensure the container is clearly labeled with the compound name, date received, and date opened.

-

Inventory: Log the compound in the laboratory chemical inventory system, noting its specific storage location and requirements.

Safe Handling Protocols

Given its toxicity and reactivity, handling this compound requires adherence to strict safety protocols within a controlled environment.[5][8][9]

Caption: A four-phase workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

A robust PPE ensemble is the primary defense against exposure.

-

Eye/Face Protection: Chemical safety goggles combined with a face shield are mandatory to protect against splashes.[14]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are critical. Gloves should be inspected before use and changed immediately if contact with the chemical is suspected.[11][14]

-

Body Protection: A lab coat and appropriate protective clothing must be worn to prevent skin contact.[11][14]

-

Respiratory Protection: All handling must be performed in a certified chemical fume hood to avoid inhalation of vapors.[8][9][11]

Impact of Stability on Experimental Applications

The moisture sensitivity of this compound is a critical variable in its application as a derivatizing agent or synthetic precursor. For instance, in protocols requiring its reaction with primary or secondary amines to form thioureas (a common step in preparing samples for HPLC analysis), the presence of even trace amounts of water can lead to competing hydrolysis.[8] This side reaction consumes the reagent, reduces the yield of the desired derivative, and complicates downstream analysis.

General Protocol: Derivatization of an Amine

This protocol highlights the necessary precautions to ensure a successful reaction.

-

Sample Preparation: The amine-containing sample must be rigorously dried. If it is an acid salt (e.g., an HCl salt), it must be completely dried, preferably under high vacuum, to remove both water and the acid.[8]

-

Solvent Selection: Use only anhydrous-grade solvents for the reaction.

-

Reaction Setup: Assemble the reaction glassware (e.g., a vial with a magnetic stir bar) and dry it thoroughly in an oven or by flame-drying under vacuum. Allow the glassware to cool to room temperature under an inert atmosphere (argon or nitrogen).

-

Reagent Preparation: Dissolve the dried amine sample in the anhydrous solvent within the reaction vessel.

-

Addition of Isothiocyanate: Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of this compound to the reaction mixture. This should be done under the inert atmosphere.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating as required. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Workup: Once the reaction is complete, proceed with the appropriate workup and purification steps. If excess isothiocyanate needs to be removed, it can often be evaporated under vacuum due to its volatility.[8]

By strictly adhering to anhydrous conditions, the integrity of this compound is maintained throughout the experiment, leading to reliable and reproducible results.

Conclusion

This compound is an invaluable reagent whose effectiveness is directly tied to its chemical stability. Its pronounced sensitivity to moisture necessitates a disciplined approach to its storage and handling. By implementing the protocols outlined in this guide—specifically, refrigerated storage under a dry, inert atmosphere and meticulous handling in an anhydrous environment—researchers can ensure the reagent's integrity, safeguard against experimental failure, and maintain a high standard of laboratory safety. Understanding the chemical principles behind its stability is the key to unlocking its full potential in synthesis and analysis.

References

- CymitQuimica. (2024, April 30). Safety Data Sheet - this compound.

- BenchChem. This compound | 35266-49-0.

- BenchChem. Best practices for storing and handling 3-Methoxycarbonylphenyl isothiocyanate.

- BenchChem. A Technical Guide to 3-Methoxycarbonylphenyl Isothiocyanate: Synthesis, Properties, and Applications in Research and Development.

- CymitQuimica. (2024, April 30). FM180907 - Safety Data Sheet.

- BenchChem. An In-depth Technical Guide to 3-Methoxycarbonylphenyl Isothiocyanate: Synthesis, Properties, and Applications.

- BenchChem. 3-Methoxycarbonylphenyl Isothiocyanate: A Technical Guide to Solubility and Stability.

- BenchChem. 3-Methoxycarbonylphenyl Isothiocyanate: A Technical Guide.

- BenchChem. Essential Safety and Logistics for Handling 3-Methoxycarbonylphenyl Isothiocyanate.

- United States Biological. (2025, June 24). UST122 - SAFETY DATA SHEET.

- Fisher Scientific. (2009, August 27). SAFETY DATA SHEET - Ethoxycarbonyl isothiocyanate.

- Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET - 4-(Methoxycarbonyl)phenyl isothiocyanate.

- Chem-Impex. Ethoxycarbonyl isothiocyanate.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 552246, this compound.

- Global Substance Registration System. This compound.

Sources

- 1. This compound | 35266-49-0 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]